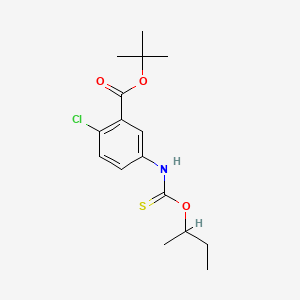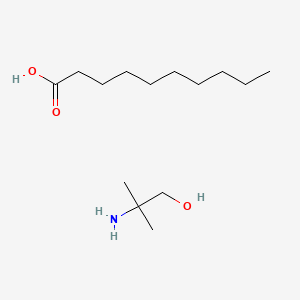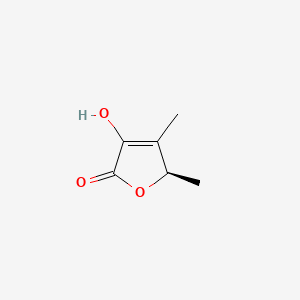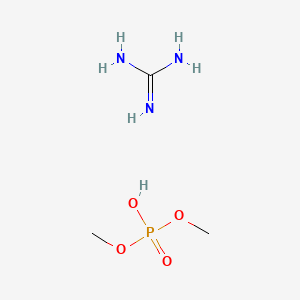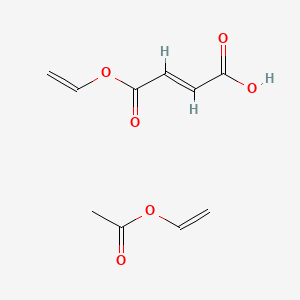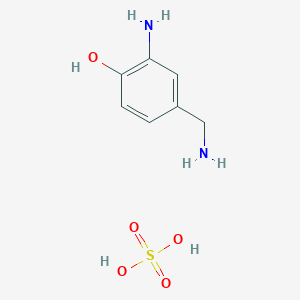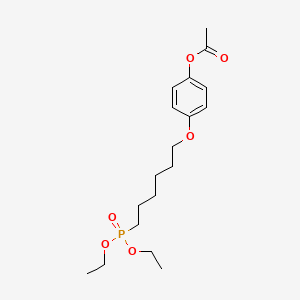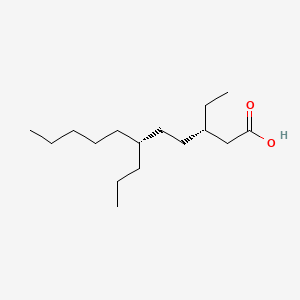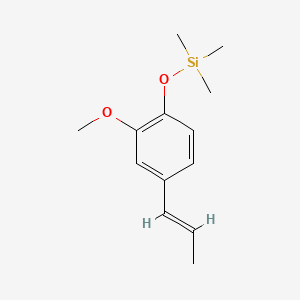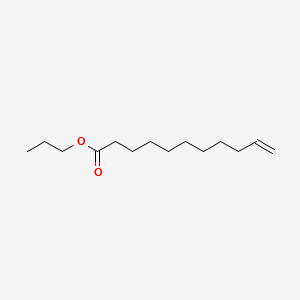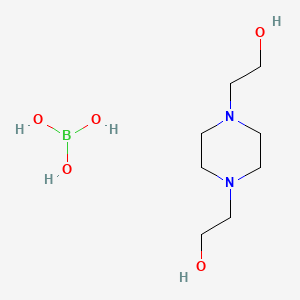
Einecs 300-895-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 300-895-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (Einecs). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its Einecs number, which is a unique identifier used to catalog and regulate chemicals within the European Union.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Einecs 300-895-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthesis typically involves a series of chemical reactions, including condensation, oxidation, and reduction processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and minimize impurities.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and continuous production processes. The industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability. Advanced technologies, such as automated control systems and real-time monitoring, are employed to ensure consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Einecs 300-895-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
Einecs 300-895-0 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating certain diseases. It may also be used in diagnostic assays and medical imaging.
Industry: this compound is employed in industrial processes, such as the production of polymers, coatings, and adhesives. It is also used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 300-895-0 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Einecs 300-895-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can focus on aspects such as:
Chemical Properties: Differences in molecular weight, solubility, and stability.
Reactivity: Variations in the types of reactions and conditions required.
Applications: Distinct uses in scientific research, medicine, and industry.
List of Similar Compounds
- Einecs 300-896-1
- Einecs 300-897-2
- Einecs 300-898-3
These compounds share some similarities with this compound but may differ in specific properties and applications.
Properties
CAS No. |
93964-49-9 |
|---|---|
Molecular Formula |
C8H21BN2O5 |
Molecular Weight |
236.08 g/mol |
IUPAC Name |
boric acid;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2.BH3O3/c11-7-5-9-1-2-10(4-3-9)6-8-12;2-1(3)4/h11-12H,1-8H2;2-4H |
InChI Key |
AUIKSGHIMJWHNK-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C1CN(CCN1CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


